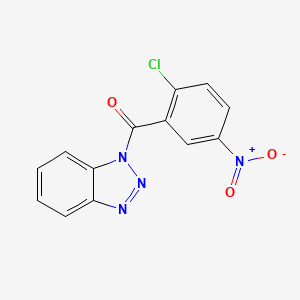

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole

Description

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative functionalized with a 2-chloro-5-nitrobenzoyl group. Benzotriazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their stability, electronic properties, and ability to participate in hydrogen bonding.

Properties

Molecular Formula |

C13H7ClN4O3 |

|---|---|

Molecular Weight |

302.67 g/mol |

IUPAC Name |

benzotriazol-1-yl-(2-chloro-5-nitrophenyl)methanone |

InChI |

InChI=1S/C13H7ClN4O3/c14-10-6-5-8(18(20)21)7-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H |

InChI Key |

QFTUBEYVNDJPDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 1H-1,2,3-benzotriazole under specific conditions. The process can be summarized as follows:

Coupling Reaction: The 2-chloro-5-nitrobenzoic acid is then reacted with 1H-1,2,3-benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of microwave-assisted reactions for regioselective amination .

Chemical Reactions Analysis

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups. Common reagents include sodium hydroxide and potassium carbonate.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzotriazole ring, using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, including luminescent coordination polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole ring can also participate in coordination with metal ions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (Compound 3a)

- Structure : Features a 2-methyl-5-nitroimidazole group linked via a propyl chain to benzotriazole.

- Synthesis : Prepared by alkylation of benzotriazole with 1-(3-chloropropyl)-2-methyl-5-nitroimidazole in DMF using K₂CO₃/KI, yielding 79.5% product with m.p. 167–169°C .

- Biological Activity : Nitroimidazole derivatives exhibit antiprotozoal and antibacterial activity due to nitro group reduction generating reactive intermediates .

- Key Differences : Unlike the benzoyl-linked target compound, this derivative has an alkyl chain and imidazole ring, which may reduce steric hindrance and alter pharmacokinetics.

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I)

- Structure: Combines benzoxadiazole and triazole moieties with a hexanoyl linker.

- Application : Designed for spectroscopic studies; benzoxadiazole offers fluorescence properties, contrasting with the chloro-nitrobenzoyl group’s electron-withdrawing effects .

- Key Differences: The hexanoyl chain increases hydrophobicity compared to the rigid benzoyl group in the target compound.

1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)-1H-tetrazol-5-aminide (YICNAA)

- Structure : Tetrazole and triazole hybrid with a nitrophenyl group.

- Biological Relevance : Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability. The nitro group contributes to redox-mediated activity .

Comparative Data Table

Structural and Functional Insights

- Synthetic Flexibility : Unlike alkylation strategies for imidazole derivatives , the target compound’s benzoyl group may require acylation reactions, affecting yield and purity.

- Solubility and Bioavailability : The benzoyl group’s rigidity could reduce solubility compared to flexible alkyl chains but improve stability against metabolic degradation.

Biological Activity

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole (CAS Number: 325810-79-5) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C13H7ClN4O3

- Molecular Weight : 292.67 g/mol

- Density : 1.4 g/cm³

The presence of a chloro and nitro group in its structure suggests potential interactions with biological targets, which can lead to various pharmacological effects.

Biological Activity Overview

Research has indicated that 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| C. albicans | 10 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Induction of apoptosis |

| HeLa (Cervical) | 6.8 | Inhibition of cell proliferation |

| A549 (Lung) | 4.9 | Disruption of mitochondrial function |

The mechanism behind its anticancer activity appears to involve apoptosis induction and disruption of mitochondrial functions, which are critical pathways in cancer cell survival.

Case Studies

-

Study on Anticancer Effects :

A study conducted on MCF-7 cells indicated that treatment with 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. Flow cytometry analysis confirmed the increase in apoptotic cells after treatment. -

Antimicrobial Efficacy Study :

Another study assessed the antimicrobial efficacy against clinical isolates of S. aureus and E. coli. The compound was found to inhibit biofilm formation significantly, suggesting its potential use in treating infections caused by biofilm-forming pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Intercalation : The benzotriazole moiety may intercalate into DNA, leading to disruption in replication and transcription.

- Enzyme Inhibition : The nitro group is known to participate in redox reactions, potentially inhibiting key enzymes involved in cellular metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.